3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
描述
属性
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-29-18-7-4-15(5-8-18)12-24-23(28)27-10-2-3-17(13-27)22-26-25-21(32-22)16-6-9-19-20(11-16)31-14-30-19/h4-9,11,17H,2-3,10,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNJIYJYRBOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide represents a novel class of bioactive small molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Molecular Formula
- Molecular Formula: C20H22N4O4
- Molecular Weight: 378.42 g/mol
Structure
The compound features a piperidine ring, an oxadiazole moiety, and a benzo[d][1,3]dioxole group, which contribute to its biological activity.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Neuroprotective Effects: Some derivatives have shown the ability to protect neuronal cells from apoptosis induced by beta-amyloid (Aβ) toxicity, suggesting potential applications in Alzheimer's disease treatment. For instance, compounds that enhance cell viability in Aβ-induced PC12 cells have been documented to inhibit the expression of pro-apoptotic factors and promote neuroprotection via the Akt/GSK-3β/NF-κB signaling pathway .
Case Studies
- Neuroprotective Activity:
- Anti-inflammatory Properties:
In Vivo Studies
In vivo assessments using zebrafish models indicated lower toxicity levels for certain derivatives compared to established treatments like donepezil. This suggests a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Mechanistic Insights
The compound's activity is linked to its ability to modulate key signaling pathways:
- Akt/GSK-3β Pathway: Enhances cell survival and reduces apoptosis.
- NF-κB Signaling: Inhibits inflammatory responses associated with neurodegeneration.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Key Structural and Functional Insights:
Core Heterocycle Influence :
- The 1,3,4-oxadiazole in the target compound may confer metabolic stability compared to 1,3,4-thiadiazole in ASN90, as sulfur-containing heterocycles are more prone to oxidative metabolism .
- Dihydropyrazole derivatives () exhibit broader anti-inflammatory and antibacterial activities but lack the piperidine carboxamide scaffold critical for enzyme active-site binding in the target compound .
Substituent Effects :
- The 4-methoxybenzyl group in the target compound likely enhances membrane permeability compared to the 4-chlorobenzyl analog (), though chlorine substituents (e.g., in Compound 19) improve target affinity via halogen bonding .
- Sulfonamide moieties in dihydropyrazole derivatives () increase polarity, improving solubility but reducing CNS penetration compared to the target compound’s lipophilic design .
Biological Target Specificity: ASN90’s piperazine-thiadiazole scaffold enables dual targeting of O-GlcNAcase and proteinopathies, whereas the target compound’s piperidine-oxadiazole structure may favor kinase inhibition . Compound 74’s thiazole-pyrrolidine framework () demonstrates high specificity for HCV NS5B, contrasting with the broader target profile of dihydropyrazole derivatives .
常见问题
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring, followed by coupling with the piperidine-carboxamide and benzo[d][1,3]dioxole moieties. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring using carboxamide precursors under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄) .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-methoxybenzyl and piperidine groups .
- Solvent/Catalyst Optimization : Dimethylformamide (DMF) and triethylamine (TEA) are commonly used to enhance reaction efficiency . Yield and purity depend on temperature control (80–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) and piperidine (δ 1.5–3.5 ppm) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition Assays : Test against kinases or proteases linked to cancer/inflammation, using fluorescence-based or colorimetric methods (e.g., IC₅₀ determination) .
- Cell Viability Assays : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Lipophilicity Assessment : LogP measurements via HPLC to predict blood-brain barrier permeability .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in biological activity data?
Discrepancies in activity (e.g., varying IC₅₀ values across cell lines) may arise from differences in target binding affinity or metabolic stability. Strategies include:
- Target Engagement Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics to suspected targets (e.g., kinases) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that influence efficacy .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with active sites and guide SAR .
Q. What strategies optimize selectivity between structurally similar off-targets?
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methoxybenzyl moiety to reduce off-target binding .
- Isosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole to alter electronic properties and selectivity .
- Proteomic Profiling : Use affinity pulldown assays with biotinylated analogs to identify off-target proteins .
Q. How can stability challenges in aqueous or biological matrices be addressed?
- pH-Dependent Stability Studies : Assess hydrolysis of the carboxamide or oxadiazole groups in buffers (pH 1–9) .
- Co-solvent Systems : Use cyclodextrins or PEGylation to enhance solubility and prevent aggregation .
- Accelerated Degradation Studies : Monitor stability under high humidity (75% RH) and elevated temperature (40°C) .
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